N-(3-(Phenylamino)allylidene)aniline hydrochloride
Overview
Description
- N-(3-(Phenylamino)allylidene)aniline hydrochloride is an organic compound used as an intermediate in organic synthesis and pharmaceutical research.
- It is primarily employed in laboratory R&D processes and chemical production.
Synthesis Analysis
- The synthetic pathway for this compound involves the reaction of aniline with an allylidene group, followed by hydrochlorination to form the hydrochloride salt.
Molecular Structure Analysis
- The molecular formula is C15H15ClN2.
- The compound’s linear structure consists of a phenylamino group attached to an allylidene moiety.
Chemical Reactions Analysis
- Further research is needed to explore specific chemical reactions involving this compound.
Physical And Chemical Properties Analysis
- Boiling Point: Not specified
- Melting Point: Not specified
- Molecular Weight: 258.75 g/mol
Scientific Research Applications
- Summary of the Application : This compound is used in the development of luminescent materials and advanced light-emitting diodes (LEDs). It’s a part of a novel class of molecules that exhibit aggregation-induced emission (AIE), a unique photophysical process that has revolutionized luminescence studies .
- Methods of Application or Experimental Procedures : The compound is synthesized through a one-step reaction, yielding a novel dumbbell AIE skeleton, in which two phenyls are connected through (E)-3-iminoprop-1-en-1-amine . These molecules self-assemble into highly ordered layer-, rod-, petal-, hollow pipe-, or helix-like nanostructures, contributing to strong AIE emission .
- Results or Outcomes : The skeleton shows extremely strong solid-state emission with an absolute quantum yield up to 69.5%, a large Stokes shift, and typical AIE characteristics . A full-band emission system from green to red has been successfully established, displaying great potential in the construction of light-emitting films and advanced LEDs .
Safety And Hazards
- Signal Word: Warning
- Hazard Statements: H302 (Harmful if swallowed)
- Precautionary Statements: Follow safety precautions during handling and storage.
Future Directions
- Investigate potential applications in drug development or materials science.
- Explore its reactivity and potential uses in catalysis or organic synthesis.
Remember that this analysis is based on available information, and further research may yield additional insights. 🌟
properties
IUPAC Name |
N-[(E)-3-phenyliminoprop-1-enyl]aniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2.ClH/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15;/h1-13,16H;1H/b12-7+,17-13?; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKBURVPAHHUIK-AVUWLFEKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=CC=NC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C/C=NC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30892076 | |
Record name | N-[(1E,3E)-3-(Phenylimino)prop-1-en-1-yl]aniline hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30892076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(Phenylamino)allylidene)aniline hydrochloride | |
CAS RN |
50328-50-2, 28140-60-5, 58467-94-0 | |
Record name | Benzenamine, N-(3-(phenylamino)-2-propen-1-ylidene)-, hydrochloride (1:?) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050328502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, N-[3-(phenylamino)-2-propen-1-ylidene]-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, N-[3-(phenylamino)-2-propen-1-ylidene]-, hydrochloride (1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-[(1E,3E)-3-(Phenylimino)prop-1-en-1-yl]aniline hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30892076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[3-(phenylamino)allylidene]aniline monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.406 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-[3-(phenylamino)allylidene]aniline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.388 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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